Cas no 2228746-24-3 (2-hydroxy-3-(1H-indazol-7-yl)-2-methylpropanoic acid)
2-hydroxy-3-(1H-indazol-7-yl)-2-methylpropanoic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-1729077
- 2228746-24-3
- 2-hydroxy-3-(1H-indazol-7-yl)-2-methylpropanoic acid
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- Inchi: 1S/C11H12N2O3/c1-11(16,10(14)15)5-7-3-2-4-8-6-12-13-9(7)8/h2-4,6,16H,5H2,1H3,(H,12,13)(H,14,15)
- InChI Key: FJOQVOFKDQRBDA-UHFFFAOYSA-N
- SMILES: OC(C(=O)O)(C)CC1C=CC=C2C=NNC=12
Computed Properties
- Exact Mass: 220.08479225g/mol
- Monoisotopic Mass: 220.08479225g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 284
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 86.2Ų
2-hydroxy-3-(1H-indazol-7-yl)-2-methylpropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1729077-0.05g |
2-hydroxy-3-(1H-indazol-7-yl)-2-methylpropanoic acid |
2228746-24-3 | 0.05g |
$1104.0 | 2023-09-20 | ||
| Enamine | EN300-1729077-0.1g |
2-hydroxy-3-(1H-indazol-7-yl)-2-methylpropanoic acid |
2228746-24-3 | 0.1g |
$1157.0 | 2023-09-20 | ||
| Enamine | EN300-1729077-0.25g |
2-hydroxy-3-(1H-indazol-7-yl)-2-methylpropanoic acid |
2228746-24-3 | 0.25g |
$1209.0 | 2023-09-20 | ||
| Enamine | EN300-1729077-0.5g |
2-hydroxy-3-(1H-indazol-7-yl)-2-methylpropanoic acid |
2228746-24-3 | 0.5g |
$1262.0 | 2023-09-20 | ||
| Enamine | EN300-1729077-1.0g |
2-hydroxy-3-(1H-indazol-7-yl)-2-methylpropanoic acid |
2228746-24-3 | 1g |
$1315.0 | 2023-05-23 | ||
| Enamine | EN300-1729077-2.5g |
2-hydroxy-3-(1H-indazol-7-yl)-2-methylpropanoic acid |
2228746-24-3 | 2.5g |
$2576.0 | 2023-09-20 | ||
| Enamine | EN300-1729077-5.0g |
2-hydroxy-3-(1H-indazol-7-yl)-2-methylpropanoic acid |
2228746-24-3 | 5g |
$3812.0 | 2023-05-23 | ||
| Enamine | EN300-1729077-10.0g |
2-hydroxy-3-(1H-indazol-7-yl)-2-methylpropanoic acid |
2228746-24-3 | 10g |
$5652.0 | 2023-05-23 | ||
| Enamine | EN300-1729077-1g |
2-hydroxy-3-(1H-indazol-7-yl)-2-methylpropanoic acid |
2228746-24-3 | 1g |
$1315.0 | 2023-09-20 | ||
| Enamine | EN300-1729077-5g |
2-hydroxy-3-(1H-indazol-7-yl)-2-methylpropanoic acid |
2228746-24-3 | 5g |
$3812.0 | 2023-09-20 |
2-hydroxy-3-(1H-indazol-7-yl)-2-methylpropanoic acid Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 2-hydroxy-3-(1H-indazol-7-yl)-2-methylpropanoic acid
Introduction to 2-Hydroxy-3-(1H-Indazol-7-yl)-2-methylpropanoic Acid (CAS No. 2228746-24-3)
2-Hydroxy-3-(1H-indazol-7-yl)-2-methylpropanoic acid (CAS No. 2228746-24-3) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds promise for a variety of therapeutic applications. In this comprehensive introduction, we will delve into the chemical properties, biological activities, and potential clinical implications of this compound.
The molecular structure of 2-hydroxy-3-(1H-indazol-7-yl)-2-methylpropanoic acid is particularly noteworthy. It consists of a hydroxy group, a methyl group, and an indazolyl moiety attached to a propanoic acid backbone. The presence of these functional groups imparts distinct chemical and biological properties to the molecule. The hydroxy group can participate in hydrogen bonding, enhancing the compound's solubility and interactions with biological targets. The indazolyl moiety, known for its pharmacological significance, contributes to the compound's potential as a bioactive agent.
Recent studies have highlighted the potential therapeutic applications of 2-hydroxy-3-(1H-indazol-7-yl)-2-methylpropanoic acid. One area of significant interest is its role in the treatment of neurodegenerative diseases. Research has shown that this compound exhibits neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 2-hydroxy-3-(1H-indazol-7-yl)-2-methylpropanoic acid can inhibit the activation of microglia and reduce oxidative stress, thereby protecting neurons from damage.
In addition to its neuroprotective properties, 2-hydroxy-3-(1H-indazol-7-yl)-2-methylpropanoic acid has also been investigated for its anti-inflammatory effects. Inflammatory responses are central to many diseases, including autoimmune disorders and chronic inflammatory conditions. Preclinical studies have shown that this compound can effectively suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a promising candidate for the development of anti-inflammatory drugs.
The pharmacokinetic profile of 2-hydroxy-3-(1H-indazol-7-yl)-2-methylpropanoic acid is another critical aspect that has been explored in recent research. Studies have indicated that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its good oral bioavailability and low toxicity make it an attractive candidate for further clinical development. Moreover, its stability under physiological conditions ensures that it remains active in the body for an extended period.
Clinical trials are currently underway to evaluate the safety and efficacy of 2-hydroxy-3-(1H-indazol-7-yl)-2-methylpropanoic acid. Early results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for more advanced clinical trials to assess its therapeutic potential in specific disease conditions.
The potential applications of 2-hydroxy-3-(1H-indazol-7-yl)-2-methylpropanoic acid extend beyond neurodegenerative diseases and inflammation. Ongoing research is exploring its role in cancer therapy, particularly in inhibiting tumor growth and metastasis. Preliminary studies have shown that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.
In conclusion, 2-hydroxy-3-(1H-indazol-7-yl)-2-methylpropanoic acid (CAS No. 2228746-24-3) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an exciting candidate for further research and development in the pharmaceutical industry. As more studies are conducted, it is likely that new insights into its mechanisms of action and therapeutic potential will emerge, paving the way for innovative treatments in various medical fields.
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